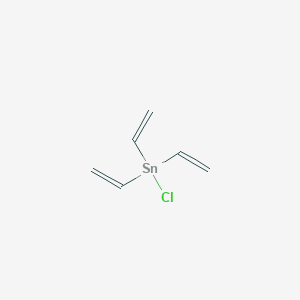
Stannane, chlorotriethenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, chlorotriethenyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as triethylstannyl chloride and is commonly used in organic synthesis.
Scientific Research Applications
Stannane, chlorotriethenyl- has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of vinyl stannanes. These compounds can be used to generate a variety of functionalized organic molecules, which are useful in drug discovery and other fields.
Mechanism of Action
The mechanism of action of stannane, chlorotriethenyl- is not well understood. However, it is believed to act as a nucleophile, reacting with electrophilic molecules to form covalent bonds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of stannane, chlorotriethenyl- are not well studied. However, it is known to be toxic to cells and can cause damage to DNA.
Advantages and Limitations for Lab Experiments
Stannane, chlorotriethenyl- has several advantages for use in lab experiments. It is a stable and easily handled compound that can be stored for long periods of time. It is also relatively inexpensive and readily available.
However, there are some limitations to using stannane, chlorotriethenyl- in lab experiments. It is a toxic compound that can be harmful to researchers if not handled properly. Additionally, it is not suitable for use in living systems due to its toxicity.
Future Directions
There are several future directions for research on stannane, chlorotriethenyl-. One area of interest is the development of new synthetic methods for producing vinyl stannanes. These compounds have a wide range of potential applications in drug discovery, materials science, and other fields.
Another area of interest is the study of the mechanism of action of stannane, chlorotriethenyl-. Understanding how this compound interacts with other molecules could lead to the development of new chemical reactions and synthetic methods.
Finally, there is potential for the development of new applications for stannane, chlorotriethenyl- in fields such as catalysis and materials science. By exploring the properties and reactivity of this compound, researchers may be able to discover new ways to utilize its unique properties.
Synthesis Methods
Stannane, chlorotriethenyl- can be synthesized through the reaction of triethyltin chloride with acetylene. This reaction is typically carried out in the presence of a palladium catalyst and a base. The resulting product is a clear liquid that is soluble in organic solvents such as dichloromethane and chloroform.
properties
CAS RN |
10008-90-9 |
|---|---|
Molecular Formula |
C6H9ClSn |
Molecular Weight |
235.3 g/mol |
IUPAC Name |
chloro-tris(ethenyl)stannane |
InChI |
InChI=1S/3C2H3.ClH.Sn/c3*1-2;;/h3*1H,2H2;1H;/q;;;;+1/p-1 |
InChI Key |
OEEKDHUOTUHEEY-UHFFFAOYSA-M |
SMILES |
C=C[Sn](C=C)(C=C)Cl |
Canonical SMILES |
C=C[Sn](C=C)(C=C)Cl |
Other CAS RN |
10008-90-9 |
synonyms |
Chlorotrivinylstannane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



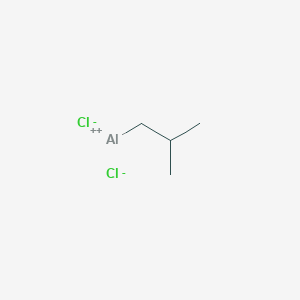
![[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B155376.png)
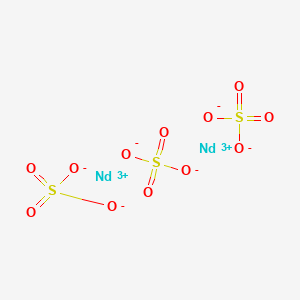

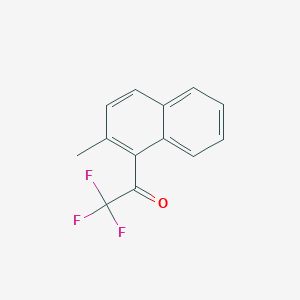
![9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-](/img/structure/B155384.png)
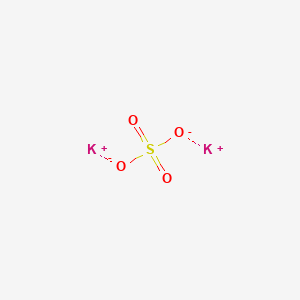
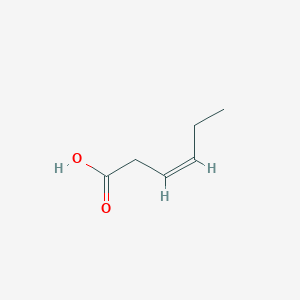
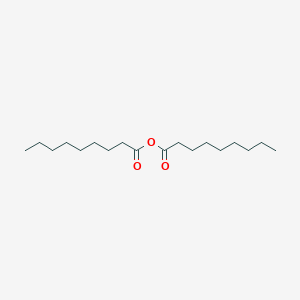


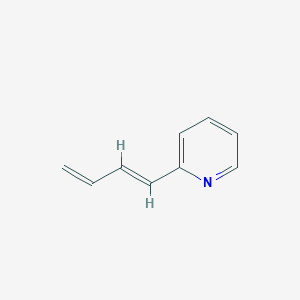

![2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B155401.png)